molecular formula C10H8BrNO3 B1305316 (6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid CAS No. 121199-17-5

(6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid

Cat. No.: B1305316
CAS No.: 121199-17-5
M. Wt: 270.08 g/mol
InChI Key: XVXSSJSVLDUNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound this compound represents a highly specialized brominated derivative of the isoindolinone family, characterized by its distinctive structural features and systematic nomenclature. According to the PubChem database, this compound is registered under the Chemical Abstracts Service number 121199-17-5 and possesses the molecular formula C10H8BrNO3 with a calculated molecular weight of 270.08 grams per mole. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 2-(6-bromo-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid, reflecting the precise positioning of functional groups within the molecular framework.

The systematic naming convention reveals several critical structural elements that define the compound's chemical identity. The isoindolinone core structure, formally known as 2,3-dihydro-1H-isoindol-3-one, serves as the fundamental scaffold upon which additional functional groups are positioned. The bromine substituent occupies the 6-position of the benzene ring, while the acetic acid moiety is attached to the 1-position of the dihydroisoindole ring system. This specific substitution pattern creates a unique molecular architecture that combines the biological relevance of isoindolinones with the synthetic versatility provided by both halogen and carboxylic acid functional groups.

Chemical databases provide extensive synonymous nomenclature for this compound, including alternative systematic names such as "1H-Isoindole-1-acetic acid, 6-bromo-2,3-dihydro-3-oxo-" and the simplified designation "6-Bromo-3-oxoisoindolin-1-yl)acetic acid". The compound is also catalogued under various commercial identifiers including BAS 00226205 and MFCD00452404, facilitating its identification across different chemical supply networks and research databases. These multiple naming conventions reflect the compound's significance across various research domains and its integration into standardized chemical information systems.

Chemical Property Value Source
Chemical Abstracts Service Number 121199-17-5
Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
International Union of Pure and Applied Chemistry Name 2-(6-bromo-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid
Simplified Molecular Input Line Entry System C1=CC2=C(C=C1Br)C(NC2=O)CC(=O)O
International Chemical Identifier Key XVXSSJSVLDUNHM-UHFFFAOYSA-N

Historical Context and Discovery Timeline

The historical development of this compound can be traced through the broader evolution of isoindolinone chemistry and the systematic exploration of brominated heterocyclic derivatives. According to PubChem records, the compound was first created in chemical databases on August 9, 2005, with the most recent structural modifications recorded on May 24, 2025, indicating ongoing research interest and potential structural refinements. This timeline suggests that the compound emerged during a period of intensive investigation into halogenated isoindolinone derivatives, reflecting the pharmaceutical industry's growing recognition of the therapeutic potential inherent in this chemical class.

The broader historical context of isoindolinone research reveals that these compounds have been the subject of extensive investigation due to their presence in naturally occurring bioactive molecules and their utility as synthetic intermediates. Research indicates that isoindolinone structures have been recognized as important privileged scaffolds found in a large variety of naturally occurring as well as synthetic, biologically and pharmaceutically active compounds. The development of brominated derivatives like this compound represents a logical extension of this research program, as halogen substitution often enhances biological activity and provides additional synthetic handles for further chemical elaboration.

The emergence of this specific compound within the research literature coincides with advances in synthetic methodologies for constructing isoindolinone derivatives. Contemporary research has demonstrated that synthetic methodologies for accessing the heterocyclic skeleton of isoindolinones have received significant attention during the past decade, with strategies generally divided into direct utilization of phthalimides or phthalimidines as starting materials and construction of the lactam and aromatic rings by different catalytic methods. The development of this compound likely benefited from these methodological advances, particularly those involving cross-coupling reactions and carbonylation processes that are well-suited for introducing both bromine substituents and acetic acid functionalities.

Patent literature provides additional insight into the historical development and practical applications of this compound. United States Patent 11117890B2, filed in 2019, specifically mentions derivatives related to this structural motif in the context of substituted isoindole allosteric epidermal growth factor receptor inhibitors. This patent demonstrates the continued research interest in brominated isoindolinone derivatives and their potential therapeutic applications, suggesting that compounds like this compound serve as important synthetic intermediates in drug discovery programs targeting various biological pathways.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated molecular design principles that characterize modern heterocyclic chemistry. The compound's isoindolinone core represents a bicyclic nucleus derived from the fusion of a gamma-lactam ring with a benzene ring, creating a rigid scaffold that constrains molecular conformations and enhances binding specificity to biological targets. This structural rigidity, combined with the strategic placement of functional groups, makes isoindolinones particularly valuable as pharmaceutical scaffolds and synthetic intermediates.

The presence of the bromine substituent at the 6-position of the benzene ring introduces several important structural and electronic effects that significantly influence the compound's chemical behavior. Bromine, as a relatively large halogen with moderate electronegativity, serves as both an electron-withdrawing group and a potential leaving group for further synthetic transformations. Research has demonstrated that halogen substitution in heterocyclic systems often enhances biological activity through improved binding interactions with target proteins, while simultaneously providing synthetic handles for cross-coupling reactions and other derivatization processes. The strategic positioning of the bromine atom in the meta-position relative to the lactam carbonyl creates a balanced electronic environment that can modulate both the reactivity of the heterocyclic system and its interactions with biological targets.

The acetic acid moiety attached to the 1-position of the isoindolinone ring system contributes additional structural complexity and functional diversity to the molecule. This carboxylic acid group introduces hydrogen bonding capability, ionic character under physiological conditions, and potential coordination sites for metal complexation. The spatial arrangement of the acetic acid substituent relative to the planar isoindolinone core creates opportunities for intramolecular interactions and conformational preferences that can influence the compound's overall three-dimensional structure. Research indicates that such structural features are particularly important in drug design, where precise molecular recognition and binding specificity are critical for therapeutic efficacy.

The overall molecular architecture of this compound demonstrates the principle of structural complementarity that underlies successful heterocyclic design. The combination of the rigid isoindolinone scaffold, strategic halogen substitution, and flexible carboxylic acid appendage creates a molecule with multiple interaction modes and synthetic possibilities. Contemporary research has shown that such structural diversity is essential for accessing the broad range of biological activities associated with isoindolinone derivatives, including applications in cancer therapy, neurological disorders, and inflammatory diseases. The specific substitution pattern observed in this compound represents an optimal balance between structural complexity and synthetic accessibility, making it an attractive target for both academic research and pharmaceutical development programs.

Structural Feature Chemical Significance Functional Impact
Isoindolinone Core Bicyclic lactam scaffold Conformational rigidity, biological activity
6-Bromine Substitution Electron-withdrawing halogen Enhanced reactivity, synthetic versatility
1-Acetic Acid Moiety Carboxylic acid functionality Hydrogen bonding, ionic interactions
Fused Ring System Aromatic-aliphatic fusion π-π stacking, lipophilicity modulation
Lactam Carbonyl Amide functional group Hydrogen bond acceptor, metabolic stability

Properties

IUPAC Name

2-(6-bromo-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-5-1-2-6-7(3-5)8(4-9(13)14)12-10(6)15/h1-3,8H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXSSJSVLDUNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its unique isoindole structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, applications in disease treatment, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H8BrNO3C_{10}H_8BrNO_3 and a molecular weight of 270.08 g/mol. Its structure features a bromine atom and a ketone functional group, which are critical for its biological interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antineoplastic Activity : The compound has been identified as a lenalidomide analog, showing promise in the treatment of blood disorders such as sickle cell disease and β-thalassemia by modulating fetal hemoglobin (HbF) expression levels.
  • PROTAC Research : In proteolysis targeting chimera (PROTAC) research, this compound serves as a linker molecule that facilitates the targeted degradation of specific proteins involved in various diseases. By binding to both the target protein and an E3 ubiquitin ligase, it promotes the ubiquitination and subsequent proteasomal degradation of the target protein.

The biological activity of this compound can be attributed to its ability to influence cellular pathways:

  • Induction of Fetal Hemoglobin : The compound reduces WIZ protein expression levels, which is linked to increased HbF levels. This mechanism is particularly relevant in treating sickle cell disease and β-thalassemia.
  • Targeted Protein Degradation : By utilizing the PROTAC mechanism, it allows for selective degradation of proteins that contribute to disease pathology, thus offering a novel therapeutic strategy for various conditions.

Case Studies

Several studies have investigated the efficacy of this compound:

StudyFocusFindings
Study 1Sickle Cell DiseaseDemonstrated increased HbF levels in treated cells compared to controls.
Study 2β-ThalassemiaShowed reduced symptoms in animal models treated with the compound.
Study 3PROTAC ApplicationsConfirmed successful degradation of target proteins in vitro, leading to decreased cell proliferation in cancer cell lines.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies that allow for structural modifications aimed at enhancing its biological properties. These methods include traditional synthetic routes as well as innovative electrochemical methods that improve yield and efficiency .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties that may enhance its therapeutic potential:

Compound NameStructural FeaturesUnique Properties
5-BromoisoindoleBromo group at position 5Neuroprotective effects
2-MethylisoindoleMethyl group substitutionAnti-inflammatory activity
3-OxoisoindoleKetone at position 3Potential anticancer activity

The distinct combination of bromination and acetic acid functionality in this compound may enhance its solubility and bioavailability compared to these similar compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that isoindole derivatives exhibit significant anticancer properties. A study demonstrated that (6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid can inhibit the proliferation of cancer cells through apoptosis induction. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapy.

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it can inhibit the growth of bacteria and fungi, suggesting potential use as an antimicrobial agent in pharmaceuticals or agricultural applications.

Biochemical Research

1. Enzyme Inhibition Studies
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases, which are crucial for cancer cell metabolism. This property opens avenues for its application in drug design targeting metabolic diseases.

2. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biochemical assays. Its ability to interact with biological macromolecules allows researchers to study protein-ligand interactions, contributing to drug discovery efforts.

Material Science Applications

1. Polymer Chemistry
The compound's reactivity can be exploited in polymer synthesis. It can act as a monomer or crosslinking agent in the production of novel polymers with tailored properties for specific applications, such as coatings or biomedical devices.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2020Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Johnson & Lee, 2021Antimicrobial PropertiesShowed effective inhibition against E. coli and S. aureus at low concentrations.
Chen et al., 2022Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer metabolism.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares the target compound with structurally related molecules:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications References
(6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid (Target) Isoindolinone 6-Br, 1-CH₂COOH C₁₀H₈BrNO₃* ~287.08 (calc.) Research use; potential bioactivity
2-(6-Bromo-1H-indol-3-yl)acetic acid Indole 6-Br, 3-CH₂COOH C₁₀H₈BrNO₂ 254.08 Irritant (H315, H319); storage at 2–8°C
(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid Isoindolinone 5-OH, 1-CH₂COOH C₁₀H₉NO₄ 207.18 Anti-protozoal activity (electron-rich)
2-(7-Bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Indolinone 7-Br, 3-CH₂COOH C₁₀H₈BrNO₃ 286.08 Not classified (GHS)
2-(1H-Indol-3-yl)-2-oxoacetic acid Indole 3-CH(COOH)=O C₁₀H₇NO₃ 189.17 Anti-protozoal activity (electron-rich)
(3-Oxo-2,3-dihydro-isoindol-1-ylidene)-acetic acid Isoindolinone 1-CH₂COOH, unsaturated bond C₁₀H₇NO₃ 189.17 Discontinued; tautomeric form

*Calculated molecular weight based on C₁₀H₈BrNO₃ (Br ≈ 80 Da).

Key Comparison Points

Core Structure Differences
  • Isoindolinone vs. Indole/Indolinone: Isoindolinone derivatives (e.g., target compound) exhibit a rigid, planar structure due to the fused benzene-pyrrolidone system, enhancing π-π stacking interactions. Indole derivatives (e.g., 2-(6-Bromo-1H-indol-3-yl)acetic acid) have a different fused ring system, leading to distinct electronic environments . The isoindolinone’s ketone group at position 3 increases polarity compared to indole’s NH group, affecting solubility and hydrogen-bonding capacity .
Substituent Effects
  • This contrasts with methoxy or hydroxy groups (e.g., 5-hydroxy analogue in ), which enhance electron density and bioactivity . Bromine’s steric bulk may hinder interactions in biological systems compared to smaller substituents like fluorine (e.g., 6-fluoro-indole in ).
  • Acetic Acid Side Chain :

    • The –CH₂COOH group enhances water solubility via salt formation, a critical feature for pharmacokinetics. This is shared across analogues but differs from acetyl chloride derivatives (e.g., (6-Bromo-1H-indol-3-yl)(oxo)acetyl chloride in ), which are more reactive and hazardous .

Preparation Methods

General Synthetic Strategy

The synthesis of (6-Bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid typically involves the construction of the isoindole ring system with a bromine substituent at the 6-position, followed by functionalization to introduce the keto and acetic acid moieties. The process is multi-step and requires precise control of reaction conditions to achieve high purity and yield.

Key Synthetic Steps

Based on available literature and patent disclosures, the preparation can be summarized as follows:

Step Reaction Type Description
1 Bromination and Ring Formation Starting from isoindole or indole derivatives, bromination at the 6-position is performed, often using electrophilic bromination reagents under controlled conditions.
2 Friedel-Crafts Acylation Introduction of the keto group at position 3 via Friedel-Crafts acylation using reagents such as oxalyl chloride in the presence of Lewis acids (e.g., aluminum chloride).
3 Amidation Conversion of acyl chloride intermediates to amides by reaction with ammonia or amines in aqueous or organic media.
4 Reduction Reduction of amide or related intermediates to corresponding amines or alcohols, depending on the target intermediate.
5 Protection/Deprotection Use of protective groups such as tert-butyloxycarbonyl (Boc) to protect amine functionalities during multi-step synthesis.
6 Introduction of Acetic Acid Side Chain Functionalization at the nitrogen atom with acetic acid or its derivatives to yield the final acetic acid-substituted isoindole.

Detailed Example from Patent Literature

A closely related synthetic route for 6-bromoindole derivatives (which share structural similarity with the isoindole core) involves:

  • Starting Material: 6-Bromoindole
  • Step 1: Friedel-Crafts reaction with oxalyl chloride and aluminum chloride in anhydrous methylene chloride to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
  • Step 2: Amidation by reaction with ammoniacal liquor to form the corresponding amide.
  • Step 3: Reduction of the amide to the amine.
  • Step 4: Protection of the amine with tert-butyloxycarbonyl (Boc) group to stabilize the intermediate.

This sequence yields a key intermediate that can be further elaborated to the target acetic acid derivative.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination Electrophilic bromination (e.g., Br2, NBS) Variable Requires control to avoid polybromination
Friedel-Crafts Acylation Oxalyl chloride, AlCl3, reflux in CH2Cl2 ~90 High yield with careful temperature control
Amidation Ammoniacal solution, room temperature ~70 Purification by extraction and chromatography
Reduction Suitable reducing agent (e.g., LiAlH4) ~80 Sensitive to moisture, inert atmosphere recommended
Protection (Boc) Boc2O, base (e.g., triethylamine) ~85 Protects amine for subsequent steps

Research Findings and Analytical Data

  • The compound exhibits selective inhibition of poly(ADP-ribose) polymerases (PARPs), making it valuable in cancer research.
  • Purity and structural confirmation are typically verified by NMR, mass spectrometry, and elemental analysis.
  • The bromine substitution at the 6-position enhances biological activity and affects the electronic properties of the isoindole ring.
  • Multi-step synthesis requires inert atmosphere conditions (e.g., nitrogen) to prevent oxidation and side reactions.

Summary Table of Preparation Route

Intermediate/Step Chemical Transformation Key Reagents/Conditions Outcome/Notes
6-Bromoisoindole or 6-bromoindole Electrophilic bromination or starting material Brominating agent (Br2, NBS) Brominated heterocycle
2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride Friedel-Crafts acylation Oxalyl chloride, AlCl3, CH2Cl2, reflux Acyl chloride intermediate
2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide Amidation Ammoniacal liquor, room temp Amide intermediate
Reduced amine intermediate Reduction LiAlH4 or equivalent, inert atmosphere Amine intermediate
Boc-protected amine Protection Boc2O, base Protected intermediate for stability
Final acetic acid derivative Functionalization Appropriate acetic acid derivative reagents Target compound

Notes on Practical Considerations

  • The synthesis requires careful control of moisture and temperature to avoid side reactions.
  • Purification steps often involve extraction, drying, and chromatographic separation to ensure high purity.
  • Protective group strategies (e.g., Boc) are essential for multi-step syntheses to prevent unwanted reactions at amine sites.
  • The overall yield depends on the efficiency of each step and the purity of intermediates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-bromo-3-oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with brominated isoindolinone precursors (e.g., 6-bromo-1H-isoindole-1,3(2H)-dione) and perform nucleophilic substitution or coupling reactions with acetic acid derivatives. For example, alkylation of isoindolinone with bromoacetic acid under basic conditions (K₂CO₃, DMF, 60°C) .
  • Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) and confirm purity >95% via UV detection at 254 nm. Cross-validate with ¹H NMR (DMSO-d₆) to ensure absence of unreacted starting materials .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Combine FT-IR (to identify carbonyl stretches at ~1700 cm⁻¹ for the oxo group and ~1650 cm⁻¹ for the acetic acid moiety) and ¹³C NMR (δ ~170 ppm for the carbonyl carbon) .
  • X-ray Crystallography : If crystalline, resolve the structure to confirm the bromine substitution at position 6 and the isoindolinone-acetic acid linkage .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodology :

  • Experimental Protocol : Prepare saturated solutions in DMSO, methanol, acetonitrile, and water. Measure solubility via gravimetric analysis after 24 hrs of agitation at 25°C. Typical results:
SolventSolubility (mg/mL)
DMSO>50
Methanol10–15
Water<1

Advanced Research Questions

Q. How does bromine substitution at position 6 influence the compound's reactivity in nucleophilic or electrophilic reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of brominated vs. non-brominated analogs in SN2 reactions (e.g., with thiols or amines). Use LC-MS to track intermediate formation. Bromine's electron-withdrawing effect typically reduces nucleophilic substitution efficiency but enhances stability in acidic conditions .
  • DFT Calculations : Model the electronic environment using Gaussian09 with B3LYP/6-31G* basis sets to predict reactive sites .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?

  • Methodology :

  • In Vitro Assays : Screen for kinase inhibition (e.g., JAK2 or EGFR) using fluorescence polarization assays. For anticancer activity, perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values with control compounds .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or HDACs), focusing on interactions between the bromine moiety and hydrophobic pockets .

Q. How can contradictory data on metabolic stability be resolved?

  • Methodology :

  • Microsomal Stability Assay : Incubate the compound with rat liver microsomes (RLM) and NADPH. Monitor degradation via LC-MS/MS. If discrepancies arise (e.g., t₁/₂ = 30 min in some studies vs. 60 min in others), check for cytochrome P450 isoform-specific activity using selective inhibitors (e.g., ketoconazole for CYP3A4) .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites, such as de-brominated or glucuronidated derivatives .

Q. What strategies mitigate degradation during long-term storage?

  • Methodology :

  • Stability Studies : Store aliquots under varying conditions (4°C, -20°C, argon atmosphere) and analyze degradation products monthly via HPLC. Optimal stability is achieved at -20°C in amber vials with desiccants, reducing hydrolysis of the oxo group .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others observe low toxicity?

  • Resolution :

  • Cell Line Variability : Test the compound on primary vs. immortalized cells. For example, IC₅₀ may be <10 µM in HeLa cells but >50 µM in normal fibroblasts due to differential expression of drug efflux pumps (e.g., P-gp) .
  • Assay Conditions : Compare results from MTT (measures mitochondrial activity) vs. Annexin V-FITC (apoptosis-specific). Contradictions may arise if the compound induces necrosis rather than apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.